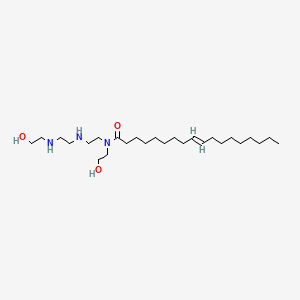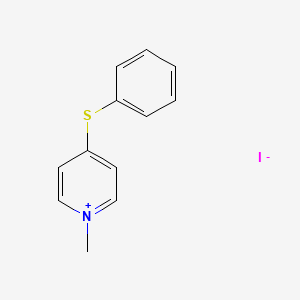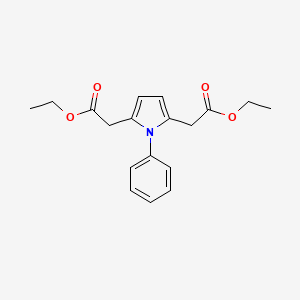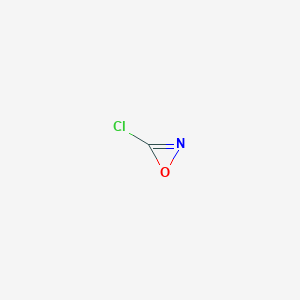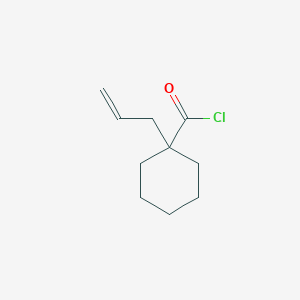
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride is an organic compound featuring a cyclohexane ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride typically involves the reaction of 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid+SOCl2→1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, and thiols are common nucleophiles used in these reactions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Applications De Recherche Scientifique
1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.
Cyclohexane-1-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less reactive in certain contexts.
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride: Contains an alkyne group instead of an alkene, leading to different reactivity and applications.
Uniqueness: 1-(Prop-2-en-1-yl)cyclohexane-1-carbonyl chloride is unique due to the presence of both a reactive carbonyl chloride group and an alkene group. This combination allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
72335-83-2 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
1-prop-2-enylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2H,1,3-8H2 |
Clé InChI |
VNZMLEVZGGUVOW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(CCCCC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
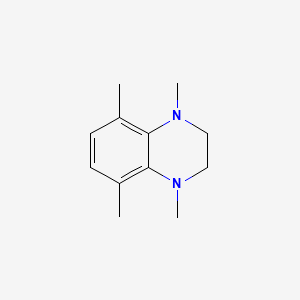
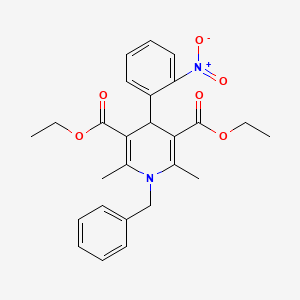
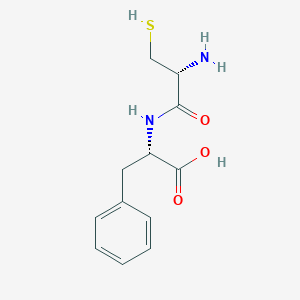

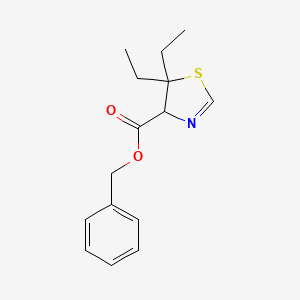
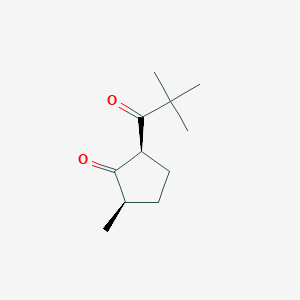

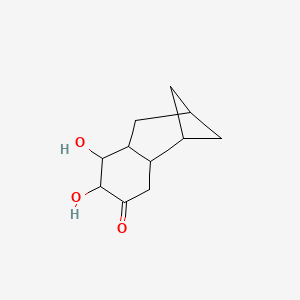
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
